N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methanesulfonyl group and an oxolane ring, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of the methanesulfonyl group. The oxolane ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(oxolan-2-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine
Uniqueness
N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O5S/c1-23(20,21)17-6-4-11(5-7-17)9-15-13(18)14(19)16-10-12-3-2-8-22-12/h11-12H,2-10H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEDREPJKFISIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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